Carfentanil, C-11

Description

Historical Context and Development as a Research Tool

The journey of [¹¹C]carfentanil as a research tool began in the 1980s, a period of burgeoning interest in imaging the brain's neuroreceptor systems. Early efforts to visualize opioid receptors with PET focused on other ligands, but [¹¹C]carfentanil emerged as a superior candidate due to its high affinity and selectivity for the μ-opioid receptor. mdpi.com Scientists at Johns Hopkins University were pioneers in its development, first synthesizing the radiotracer in 1985. europa.eu The first images of opioid receptors in the living human brain were acquired using [¹¹C]carfentanil, revealing a distribution that matched the known densities of MORs. rug.nl

The synthesis of [¹¹C]carfentanil typically involves the methylation of its carboxylic acid precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govjneurosci.org Over the years, the synthesis methods have been refined and automated to ensure a reliable supply of the radiotracer for both preclinical and clinical imaging studies. jneurosci.orgsnmjournals.org

Significance in μ-Opioid Receptor (MOR) System Research

[¹¹C]carfentanil's high selectivity and affinity for MORs make it an invaluable tool for investigating the role of this receptor system in various functions and disorders. mdpi.compsychiatryonline.org It binds preferentially to the μ₁ subtype of the opioid receptor. nih.gov PET studies using [¹¹C]carfentanil have been instrumental in elucidating the distribution and density of MORs throughout the central nervous system and in peripheral tissues. europa.euupenn.edu

A key feature of [¹¹C]carfentanil is its utility in competition-binding studies. The displacement of the radiotracer by endogenous opioids (like endorphins) or by pharmacological agents allows researchers to measure changes in the availability of MORs and the release of endogenous opioids in response to various stimuli, such as pain or emotional challenges. mdpi.comresearchgate.net This has provided critical insights into the neurochemical basis of pain, addiction, mood regulation, and social behavior. mdpi.compsychiatryonline.orgresearchgate.net

Overview of Research Applications in Preclinical Models

Preclinical research using animal models has been fundamental to validating and exploring the potential of [¹¹C]carfentanil PET imaging. These studies have been conducted in a range of species, including mice, rats, and non-human primates. nih.govupenn.edubiorxiv.org

In mice, biodistribution studies have demonstrated high uptake of [¹¹C]carfentanil in MOR-rich brain regions like the thalamus and striatum, with significantly lower uptake in the cerebellum, a region with sparse MORs. nih.gov This differential uptake is a hallmark of specific receptor binding. Furthermore, the administration of an opioid antagonist, such as naloxone (B1662785), has been shown to significantly reduce [¹¹C]carfentanil uptake in these high-receptor areas, confirming the specificity of the binding to MORs. nih.gov

Non-human primate studies have provided a crucial bridge to clinical research. In rhesus macaques, [¹¹C]carfentanil PET has been used to determine the in vivo distribution and density of MORs in the brain and peripheral organs. upenn.edunih.govnih.gov These studies have also been vital for evaluating the receptor occupancy of new therapeutic agents targeting the MOR system. upenn.edunih.govnih.govresearchgate.net For instance, researchers have used this technique to measure the percentage of MORs blocked by antagonists like naloxone and GSK1521498. upenn.edunih.govnih.govresearchgate.net

The data from these preclinical models have been essential for establishing the quantitative methods used in human [¹¹C]carfentanil PET studies and for providing a deeper understanding of the opioid system's complex functions. upenn.edunih.govnih.govresearchgate.net

Interactive Data Tables

Table 1: Preclinical [¹¹C]carfentanil PET Studies in Rodent Models

| Animal Model | Study Focus | Key Findings | Reference |

| Mouse | Biodistribution | High uptake in thalamus and striatum; low uptake in cerebellum. | nih.gov |

| Mouse | Specificity | Naloxone significantly reduced uptake in thalamus and striatum. | nih.gov |

| Rat | Seasonal Variation | Daylength showed an inverted U-shaped relationship with MOR availability. | jneurosci.orgbiorxiv.org |

| Rat | Subtype Specificity | [¹¹C]carfentanil shows preferential binding to μ₁-opioid receptors. | nih.gov |

Table 2: Preclinical [¹¹C]carfentanil PET Studies in Non-Human Primates

| Animal Model | Study Focus | Compound Administered | Receptor Occupancy/Blocking | Reference |

| Rhesus Macaque | MOR Distribution | [¹¹C]carfentanil (baseline) | High DVR in thalamus, caudate, midbrain. | snmjournals.org |

| Rhesus Macaque | MOR Blocking | Naloxone | ~60% reduction in DVR in high uptake regions. | snmjournals.org |

| Rhesus Macaque | MOR Blocking | Naloxone | 75-90% receptor occupancy in MOR-abundant brain regions. | upenn.edunih.govnih.govresearchgate.net |

| Rhesus Macaque | MOR Blocking | GSK1521498 | 72-84% receptor occupancy in MOR-abundant brain regions. | upenn.edunih.govnih.govresearchgate.net |

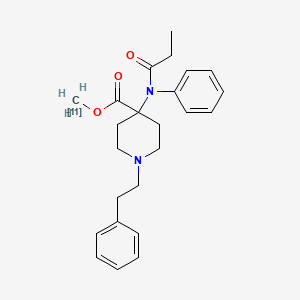

Structure

3D Structure

Properties

CAS No. |

98598-83-5 |

|---|---|

Molecular Formula |

C24H30N2O3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(111C)methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate |

InChI |

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2-1 |

InChI Key |

YDSDEBIZUNNPOB-JVVVGQRLSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O[11CH3] |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |

Other CAS No. |

98598-83-5 |

Synonyms |

(4-methoxycarbonyl)fentanyl 11C-carfentanil 4-methoxycarbonyl fentanyl 4-methoxycarbonylfentanyl carfentanil carfentanil citrate carfentanil oxalate carfentanil, (+-)-isomer carfentanyl R 31833 R 33799 R-31833 R31833 |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis of Carfentanil, C 11

Precursor Compounds and Their Derivatization for Carbon-11 (B1219553) Labeling

The successful radiosynthesis of [¹¹C]Carfentanil hinges on the appropriate selection and preparation of a precursor compound that can be efficiently labeled with Carbon-11. The most common precursor is the carboxylic acid analogue of Carfentanil, which is derivatized to enhance its reactivity for the subsequent methylation step.

The primary precursor for the synthesis of [¹¹C]Carfentanil is its corresponding carboxylic acid, known as desmethylcarfentanil or carfentanil carboxylic acid. nih.govresearchgate.net This compound provides the core molecular structure onto which the radioactive methyl group is attached. The synthesis involves the methylation of this carboxylic acid precursor to form the final [¹¹C]Carfentanil product. nih.govresearchgate.net

To facilitate the radiolabeling reaction, the desmethylcarfentanil carboxylate precursor is often converted into a more reactive salt form. The two common salt forms used are the tetrabutylammonium (B224687) (TBA) salt and the sodium salt.

The use of the tetrabutylammonium salt of the precursor carboxylate has been shown to be effective in the synthesis of [¹¹C]Carfentanil. researchgate.net This method can proceed without the need for a strong base like tetrabutylammonium hydroxide. snmjournals.org In some procedures, the tetrabutylammonium salt of the precursor is reacted with [¹¹C]methyl triflate in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Carbon-11 Methylation Strategies

The introduction of the Carbon-11 atom into the carfentanil molecule is achieved through a process called methylation, utilizing a radiolabeled methylating agent. The two primary agents for this purpose are [¹¹C]methyl iodide and [¹¹C]methyl triflate.

A well-established method for the synthesis of [¹¹C]Carfentanil involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) as the methylating agent. In this process, the carfentanil carboxylic acid precursor is reacted with [¹¹C]methyl iodide to produce [¹¹C]Carfentanil. nih.gov This reaction can be completed, including purification, within approximately 25-30 minutes. nih.gov The radiochemical yield using this method has been reported to be around 30-40%. nih.govnih.gov

| Parameter | Value | Reference |

| Radiochemical Yield | ~30-40% | nih.govnih.gov |

| Synthesis Time | ~25-30 min | nih.govnih.gov |

| Radiochemical Purity | >97-99% | nih.govnih.gov |

| Specific Activity | 42.6 - 7.4 GBq/µmol | nih.govnih.gov |

An alternative and often more reactive methylating agent is [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This method involves reacting the tetrabutylammonium salt of the carboxylate precursor with [¹¹C]methyl triflate. nih.gov This approach can offer a more rapid synthesis, with a total time of approximately 10 minutes after purification. nih.gov The use of [¹¹C]methyl triflate can result in high radiochemical yields and specific activities. In some automated synthesis modules, [¹¹C]methyl triflate is bubbled into a reaction vial containing the precursor salt in DMSO. snmjournals.org

| Parameter | Value | Reference |

| Radiochemical Yield | ~15.6% (based on [¹¹C]CO₂) | nih.gov |

| Synthesis Time | ~10-15 min | snmjournals.orgnih.gov |

| Radiochemical Purity | >97% | snmjournals.orgnih.gov |

| Specific Activity | ~129.5 GBq/µmol | nih.gov |

Research has also explored fluoride-mediated radiosynthesis as another avenue. While direct fluoride-mediated methylation for [¹¹C]Carfentanil is less common, this approach is noted in the broader context of radiolabeling. For instance, fluoride-mediated methods have been described for producing [¹¹C]carboxylic methyl esters and [¹¹C]methyl ethers, which are related transformations. snmjournals.org

Automation in Radiosynthesis

The demand for [¹¹C]Carfentanil for positron emission tomography (PET) imaging has driven the development of automated synthesis processes. snmjournals.orgnih.gov These automated methods offer significant advantages over manual procedures, including enhanced operator safety, improved reproducibility, and the ability to handle the short 20.4-minute half-life of Carbon-11 more efficiently.

Automated Synthesis Modules and System Modifications

Commercially available automated synthesis modules are frequently adapted for the production of [¹¹C]Carfentanil. nih.govmdpi.com A common platform for this is the GE TRACERlab FXC-Pro synthesis module. nih.govmdpi.comresearchgate.net Researchers have also successfully modified other modules, such as the PET-CS-1, which is originally designed for [¹¹C]choline synthesis, to perform the fully automated synthesis of [¹¹C]Carfentanil. snmjournals.org Another module used in its production is the Synthra MeIPlus synthesis module. medrxiv.org

These automated systems typically handle the entire radiosynthesis process, from the production of the ¹¹C-labeling agent, such as [¹¹C]methyl triflate ([¹¹C]MeOTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I), to the final purification and formulation of the radiotracer. snmjournals.orgnih.govmedrxiv.org The process generally involves bubbling the ¹¹C-labeling agent through a solution containing the precursor, desmethyl-carfentanil, often as a tetrabutylammonium salt, dissolved in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (DMSO). snmjournals.orgnih.govresearchgate.net

System modifications often focus on optimizing the purification step. For instance, many automated methods now incorporate solid-phase extraction (SPE) as a replacement for the more time-consuming high-performance liquid chromatography (HPLC) purification. snmjournals.orgnih.gov This adaptation is crucial for routine clinical production where speed and simplicity are paramount. The modules are configured to automatically load reagents, control reaction conditions such as temperature and time, and manage the transfer of the reaction mixture through the purification cartridges. snmjournals.orgnih.gov

Efficiency and Reproducibility in Automated Production

Another study utilizing a TRACERlab FXC-Pro module reported a non-decay corrected radiochemical yield of 4 ± 1% based on the starting [¹¹C]CO₂, with a radiochemical purity of 97 ± 2%. nih.gov The synthesis time was approximately 35 minutes, demonstrating the reliability and consistency of the automated process. nih.gov The reproducibility afforded by these automated systems ensures that each batch of [¹¹C]Carfentanil meets the stringent quality control criteria required for clinical use. nih.gov

| Automated Synthesis Parameter | Reported Value | Source |

| Synthesis Module | GE TRACERlab FXC-Pro, Modified PET-CS-1, Synthra MeIPlus | snmjournals.orgnih.govmdpi.comresearchgate.netmedrxiv.org |

| Synthesis Time | 15 - 35 minutes | snmjournals.orgnih.gov |

| Radiochemical Purity | >97% | snmjournals.org |

| Radiochemical Yield (non-decay corrected) | 4 ± 1% from [¹¹C]CO₂ | nih.gov |

| Specific Activity | 3400 mCi/µmol | snmjournals.org |

Purification Methodologies

The purification of [¹¹C]Carfentanil is a critical step to ensure the final product is free of unreacted precursors and radiochemical impurities, making it suitable for human administration. While early methods relied on semi-preparative HPLC, modern approaches predominantly use solid-phase extraction for its speed and efficiency. nih.govnih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) has become the preferred method for purifying [¹¹C]Carfentanil, largely replacing traditional HPLC methods in routine production. snmjournals.orgnih.gov The primary advantage of SPE is the significant reduction in synthesis time. nih.gov The general principle involves trapping the desired [¹¹C]Carfentanil on a solid support while impurities are washed away. The purified product is then eluted with a small volume of a suitable solvent. researchgate.netnih.gov

The choice of the SPE cartridge is crucial for effective purification. C2 cartridges have been identified as particularly effective for [¹¹C]Carfentanil purification. nih.gov While other cartridges like C8 and C18 can also trap [¹¹C]Carfentanil, they tend to retain significant amounts of the desmethyl-carfentanil precursor, which can then co-elute with the final product. nih.gov The C2 cartridge, however, allows for the selective retention of [¹¹C]Carfentanil while the less lipophilic precursor and other polar impurities are washed away. nih.gov

Historically, 3M Empore C2 extraction disks were used, but their discontinuation necessitated the validation of alternative C2 cartridges. nih.govnih.gov Agilent Bond Elut C2 cartridges have been successfully implemented as a replacement, ensuring the continued reliable production of [¹¹C]Carfentanil. nih.govmedrxiv.org These cartridges are typically conditioned with ethanol and water before the crude reaction mixture is passed through. nih.gov

The selection of solvent systems for the washing and elution steps is critical for achieving high purity [¹¹C]Carfentanil. After the crude reaction mixture is loaded onto the C2 cartridge, a series of washes are performed to remove impurities.

A common washing sequence involves an initial wash with an aqueous solution, such as 1% ammonium (B1175870) hydroxide, to remove polar impurities. nih.gov This is often followed by a wash with a low concentration of ethanol in water (e.g., 20% ethanol) to remove the unreacted precursor. nih.gov Finally, a water wash removes any remaining water-soluble impurities and the wash solvent itself. snmjournals.orgnih.gov

The purified [¹¹C]Carfentanil is then eluted from the C2 cartridge using a small volume of a strong organic solvent, most commonly ethanol. snmjournals.orgnih.gov The ethanolic solution containing the radiotracer is then typically diluted with sterile water or saline for injection to achieve the desired final concentration and formulation. nih.gov

| Purification Step | Solvent System | Purpose | Source(s) |

| Cartridge Loading | Diluted reaction mixture in 1% Ammonium Hydroxide | To trap [¹¹C]Carfentanil on the C2 cartridge | nih.gov |

| Wash 1 | 20% Ethanol in Water | To remove unreacted precursor and some impurities | nih.gov |

| Wash 2 | Water | To remove polar impurities and residual wash solvents | snmjournals.orgnih.gov |

| Elution | Ethanol | To recover the purified [¹¹C]Carfentanil from the cartridge | snmjournals.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a critical step in the purification of [¹¹C]Carfentanil, ensuring the final product is free from chemical and radiochemical impurities. upenn.edumedrxiv.org Following the radiosynthesis, where the precursor desmethylcarfentanil is labeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate, the crude reaction mixture contains the desired [¹¹C]Carfentanil along with unreacted precursor and other byproducts. medrxiv.orgsnmjournals.org

Semi-preparative HPLC is often employed to isolate [¹¹C]Carfentanil. nih.gov A common chromatographic system utilizes a C18 column. umich.edu The mobile phase composition is optimized to achieve good separation between [¹¹C]Carfentanil and potential contaminants. For instance, a mobile phase consisting of 30% acetonitrile (B52724) and 10 mM ammonium acetate (B1210297) with 0.2% acetic acid has been used. umich.edu The product is detected using both a radioactivity detector and an ultraviolet (UV) detector. nih.govumich.edu

However, to streamline the process, methods have been developed to purify [¹¹C]Carfentanil without HPLC, utilizing solid-phase extraction (SPE) cartridges, such as a C2 Bond Elut cartridge. medrxiv.orgnih.govsnmjournals.orgnih.gov This alternative approach involves trapping the radiotracer on the cartridge, washing away impurities, and then eluting the purified [¹¹C]Carfentanil. medrxiv.orgnih.gov While SPE methods can be faster, HPLC remains a robust technique for ensuring high purity. snmjournals.orgnih.gov

Radiochemical Quality Control Parameters

The quality of [¹¹C]Carfentanil is assessed by several key parameters to ensure its suitability for clinical and preclinical research. These parameters include radiochemical yield, radiochemical purity, and specific activity. nih.govsnmjournals.org

Radiochemical Yield

Radiochemical yield refers to the percentage of the initial radioactivity from the cyclotron-produced [¹¹C]CO₂ or the subsequent labeling agent (e.g., [¹¹C]CH₃I) that is incorporated into the final purified [¹¹C]Carfentanil product. This yield is a critical measure of the efficiency of the synthesis process.

Reported radiochemical yields for [¹¹C]Carfentanil synthesis vary depending on the specific method and precursor used. For example, methylation of the carboxylate precursor sodium salt with [¹¹C]methyl iodide has resulted in an average radiochemical yield of approximately 30% (based on [¹¹C]CO₂) after HPLC purification. nih.gov Another method reported a yield of about 40% within a 25-minute synthesis time. nih.gov Automated synthesis modules using SPE purification have achieved yields of 61.0±5.0 mCi from 410±30 mCi of [¹¹C]CO₂, which translates to a non-decay corrected yield of roughly 15%. snmjournals.org Some studies have reported decay-corrected yields as high as 64±12% with respect to [¹¹C]CH₃I. researchgate.net

Table 1: Reported Radiochemical Yields for [¹¹C]Carfentanil Synthesis

| Synthesis Method | Starting Material | Purification | Reported Yield | Reference |

|---|---|---|---|---|

| [¹¹C]-O-methylation of sodium salt | [¹¹C]CO₂ | HPLC | ~30% | nih.gov |

| Methylation with [¹¹C]methyl iodide | [¹¹C]methyl iodide | Not Specified | ~40% | nih.gov |

| Automated module with SPE | [¹¹C]CO₂ | SPE | 14.9% (non-decay corrected) | snmjournals.org |

| In-loop methylation | [¹¹C]CH₃I | Extraction Disk | 64 ± 12% (decay-corrected) | researchgate.net |

| Fluoride (B91410) mediated with KF or CsF | [¹¹C]CH₃I | Not Specified | 85% incorporation | snmjournals.org |

Radiochemical Purity

Radiochemical purity is the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹¹C]Carfentanil. It is a crucial quality control measure to ensure that the observed signal in PET imaging is attributable solely to the target radiotracer.

High radiochemical purity is consistently reported for [¹¹C]Carfentanil, typically exceeding 95% and often greater than 97%. nih.govnih.govsnmjournals.org HPLC is the standard method for determining radiochemical purity, allowing for the separation and quantification of the parent compound from any radioactive impurities. upenn.edumedrxiv.orgnih.gov Even with SPE purification methods, radiochemical purity is reported to be higher than 97%. snmjournals.org One study using an updated synthesis with SPE purification reported a radiochemical purity of 97 ± 2%. nih.gov

Table 2: Reported Radiochemical Purity of [¹¹C]Carfentanil

| Purification Method | Reported Purity | Reference |

|---|---|---|

| HPLC | >97% | nih.gov |

| Not Specified | >99% | nih.gov |

| SPE | >97% | snmjournals.org |

| SPE | 97 ± 2% | nih.gov |

| Automated module with SPE | >98% | researchgate.net |

Specific Activity Considerations in Radiotracer Production

Specific activity is a measure of the amount of radioactivity per unit mass of the compound, typically expressed in units like Gigabecquerels per micromole (GBq/μmol) or Curies per millimole (Ci/mmol). For potent receptor ligands like carfentanil, high specific activity is essential to administer a sufficient radioactive dose for imaging without causing pharmacological effects from the unlabeled compound. nih.govosti.gov

The synthesis of [¹¹C]Carfentanil can achieve very high specific activities. Reported values vary significantly across different synthesis protocols. For instance, one method reported an average specific activity of 42.6 GBq/μmol (1.15 Ci/μmol) at the end of synthesis. nih.gov Another study achieved a much higher specific activity of 129.5 GBq/μmol (3.5 Ci/μmol). nih.gov An automated synthesis method reported an average specific activity of 3400 mCi/μmol (3.4 Ci/μmol). snmjournals.org Exceptionally high specific activities, such as 18,731 ± 12,077 Ci/mmol, have also been reported, highlighting the potential for producing [¹¹C]Carfentanil with minimal carrier mass. nih.gov A release criterion of ≥4000 Ci/mmol is often set for clinical PET imaging applications. nih.gov

Table 3: Reported Specific Activity of [¹¹C]Carfentanil

| Specific Activity (at end of synthesis) | Reference |

|---|---|

| 42.6 GBq/μmol (1.15 Ci/μmol) | nih.gov |

| 129.5 GBq/μmol (3.5 Ci/μmol) | nih.gov |

| 3.7-7.4 GBq/μmol | nih.gov |

| 3400 mCi/μmol (3.4 Ci/μmol) | snmjournals.org |

| 18,731 ± 12,077 Ci/mmol | nih.gov |

| 480.5 ± 401.2 MBq/nmol (0.4805 ± 0.4012 GBq/nmol) | upenn.edu |

| 11.2 ± 4.8 Ci/μmol | researchgate.net |

Challenges and Innovations in Carfentanil, C-11 Radiosynthesis

The radiosynthesis of [¹¹C]Carfentanil, while well-established, is not without its difficulties. Researchers continuously seek to overcome these challenges through innovative approaches to improve reliability and efficiency.

Addressing Variability in Radiochemical Yield

A significant challenge in the routine production of [¹¹C]Carfentanil is the variability in radiochemical yield. snmjournals.org The [¹¹C]-methylation of the desmethyl carfentanil acid precursor can be inconsistent, sometimes resulting in low yields or the formation of radioactive byproducts that complicate purification and reduce the final product's quality. snmjournals.org

Several factors can contribute to this variability. For example, the use of the sodium salt of the precursor often leads to low radiochemical yields. snmjournals.org While converting the precursor to its tetrabutylammonium salt can improve the yield, the amount of base used is critical, as excess base can inhibit the reaction. snmjournals.org

Innovations to address this challenge include the exploration of different reaction conditions and reagents. One promising development is the use of fluoride-mediated radiosynthesis. snmjournals.org Reacting the acid precursor with [¹¹C]CH₃I in the presence of potassium fluoride (KF) or cesium fluoride (CsF) as the base has been shown to achieve a high incorporation of up to 85% for [¹¹C]Carfentanil. snmjournals.org This method offers a more robust and reproducible alternative to traditional base-mediated methylations, potentially mitigating the issue of yield variability. Another innovation has been the development of fully automated synthesis modules that employ SPE for purification, which can lead to consistent, high radiochemical yields and purity for routine use. snmjournals.orgresearchgate.net

Mitigation of Radioactive Byproducts

The primary goal in the radiosynthesis of [¹¹C]carfentanil is to maximize the incorporation of the radionuclide into the target molecule while minimizing the formation of radioactive impurities. These byproducts can interfere with imaging results and contribute to unnecessary radiation exposure for the patient. researchgate.net Effective purification is therefore a critical step following the radiolabeling reaction.

The synthesis of [¹¹C]carfentanil is typically achieved by the ¹¹C-methylation of its carboxylic acid precursor (desmethyl-carfentanil). nih.gov This reaction is not perfectly selective, leading to a crude mixture containing the desired [¹¹C]carfentanil, unreacted precursor, and various polar radioactive impurities, which are thought to include [¹¹C]methanol or related compounds. nih.gov

Historically, purification was accomplished using semi-preparative high-performance liquid chromatography (HPLC). nih.gov However, solid-phase extraction (SPE) methods have been developed as a simpler and faster alternative. nih.govnih.gov The choice of SPE cartridge material is crucial for successful purification. Research has shown that C8 and C18 cartridges, while capable of trapping [¹¹C]carfentanil, also retain significant amounts of the desmethyl-carfentanil precursor. nih.gov This co-elution contaminates the final product.

To overcome this, methods using C2 SPE cartridges have been established. nih.gov These cartridges effectively trap [¹¹C]carfentanil while allowing for the removal of impurities through specific washing steps. A common procedure involves:

Loading the crude reaction mixture, diluted with a weak base solution like 1% ammonium hydroxide, onto the C2 cartridge. nih.gov

Washing the cartridge with a 20% ethanol solution to rinse away the unreacted precursor and other polar radiochemical impurities. nih.gov

Eluting the purified [¹¹C]carfentanil from the cartridge with a small volume of pure ethanol. nih.govnih.gov

In some methods, an additional purification step is employed. After elution from the initial extraction disk, the product is mixed with water and passed through a small column containing a fibrous anion exchanger to eliminate any remaining radioactive contaminants. nih.gov These multi-step SPE-based purification protocols have proven effective in producing [¹¹C]carfentanil with high radiochemical purity (>95%) without the need for HPLC. nih.govnih.gov

Table 1: Comparison of Purification Strategies for [¹¹C]Carfentanil

| Purification Method | Key Features | Advantages | Reported Purity | Source(s) |

|---|---|---|---|---|

| HPLC | Semi-preparative chromatographic separation. | High resolution separation. | Not specified in sources, but considered a standard method. | nih.gov |

| C2 SPE Cartridge | Uses C2 sorbent to trap product. Washed with 20% ethanol to remove precursor and polar impurities. | Simpler and faster than HPLC. Avoids co-elution of precursor seen with C8/C18. | 97 ± 2% | nih.gov |

| Extraction Disk + Anion Exchanger | Traps product on Empore disk, washes away contaminants, elutes with ethanol. Final pass through a fibrous anion exchanger. | Simple, avoids HPLC. Removes remaining radioactive contaminants effectively. | >98% | nih.govresearchgate.net |

Solvent Substitution in Production Methods

In line with the principles of green chemistry, efforts have been made to replace traditional organic solvents used in [¹¹C]carfentanil synthesis with more environmentally benign alternatives. nih.gov Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been used in the methylation reaction. nih.govresearchgate.netumich.edu However, recent advancements have led to the successful substitution of these solvents with ethanol. nih.gov

An updated, fully automated synthesis of [¹¹C]carfentanil has been developed where the entire process, from the methylation reaction to the final purification steps, utilizes ethanol as the sole organic solvent. nih.gov In this method, the desmethyl-carfentanil precursor, as a tetrabutylammonium salt, is dissolved in ethanol (e.g., 100 μL) within the reaction vessel of an automated synthesis module. nih.gov The ¹¹C-methylating agent, [¹¹C]methyl triflate ([¹¹C]MeOTf), is then passed through this solution. nih.gov

The use of ethanol as the reaction solvent offers several advantages:

Reduced Toxicity: Ethanol is a Class 3 solvent, which is considered less toxic than common solvents like DMF. umich.edu

Simplified Quality Control: When ethanol is the only organic solvent used, the need for residual solvent analysis for other potentially toxic solvents in the final product is negated, simplifying the quality control process. nih.gov

Green Chemistry: This substitution aligns with efforts to make radiochemical syntheses more environmentally friendly. nih.gov

This ethanol-based method, combined with the C2 SPE cartridge purification, yields clinically suitable [¹¹C]carfentanil with good radiochemical yield and purity. nih.gov For instance, one study reported a non-decay corrected radiochemical yield of 4 ± 1% with a radiochemical purity of 97 ± 2% using this greener approach. nih.gov While the exploration of solvent substitution for other ¹¹C-labeled compounds has shown variable success—for example, the synthesis of [¹¹C]MeNTI failed in ethanol but worked in DMSO (albeit with lower yield than in DMF)—the successful implementation in [¹¹C]carfentanil production marks a significant improvement. umich.edu

Table 2: Impact of Solvent Substitution on Radiosynthesis

| Radiotracer | Original Solvent | Substituted Solvent | Outcome | Key Findings | Source(s) |

|---|---|---|---|---|---|

| [¹¹C]Carfentanil | DMF/DMSO | Ethanol | Successful | Ethanol serves as both reaction and purification solvent. Yields are sufficient for clinical use (4 ± 1%) with high purity (97 ± 2%). | nih.govnih.govresearchgate.net |

| [¹¹C]Raclopride | Methyl ethyl ketone (MEK) | Ethanol | Successful | Yields improved due to better precursor solubility in ethanol. | nih.gov |

| [¹¹C]DASB | Methyl ethyl ketone (MEK) | Ethanol | Successful | Comparable yields to the original method. | nih.gov |

| [¹¹C]MeNTI | DMF | Ethanol, DMSO | Partially Successful | Reaction failed in ethanol. Succeeded in DMSO but with lower radiochemical yield (50%) compared to DMF (70%). | umich.edu |

Pharmacological Profile and Receptor Binding Characteristics of Carfentanil, C 11 in Research Models

Affinity and Selectivity for μ-Opioid Receptor Subtypes

[¹¹C]carfentanil exhibits a strong preference for μ-opioid receptors over other opioid receptor types. nih.gov This selectivity is crucial for its use as a PET tracer, as it allows for the specific visualization and measurement of MORs in the brain. nih.gov Research indicates that [¹¹C]carfentanil has a high affinity for MORs, with a dissociation constant (Ki) of approximately 0.07 nM as determined by [³H]DAMGO displacement assays. guidetopharmacology.org

Studies have delved into the binding characteristics of [¹¹C]carfentanil with respect to the μ-opioid receptor subtypes, μ1 and μ2. nih.govresearchgate.net Autoradiography binding studies conducted on rat brain sections have demonstrated that [¹¹C]carfentanil possesses a higher affinity and binding potential for the μ1 subtype compared to the μ2 subtype. nih.govresearchgate.net In vitro studies have shown a more than 100-fold higher relative affinity for μ1 over μ2 receptors. europa.eu

In vivo studies using small animal PET imaging have corroborated these findings. nih.govresearchgate.net Following the specific blocking of μ1 receptors with the antagonist naloxonazine, the in vivo binding of [¹¹C]carfentanil to μ2 receptors could not be detected. nih.govresearchgate.net This suggests that PET studies utilizing [¹¹C]carfentanil are likely biased towards measuring the μ1 receptor subtype rather than the μ2 subtype. nih.govresearchgate.net

The binding profile of [¹¹C]carfentanil has been compared to other opioid ligands, particularly the non-selective antagonist [¹¹C]diprenorphine. nih.govnih.gov Paired PET studies in human volunteers revealed both qualitative and quantitative differences in the regional brain distribution of the two tracers. nih.govcapes.gov.br

[¹¹C]diprenorphine, which binds to μ, δ, and κ-opioid receptors, showed greater binding in the striatum, cingulate, and frontal cortex relative to the thalamus, a region with a high density of μ-receptors. nih.govnih.govcapes.gov.br In contrast, [¹¹C]carfentanil's highest binding was observed in the thalamus. nih.gov This difference is consistent with [¹¹C]diprenorphine labeling additional non-μ opioid receptor sites. nih.govcapes.gov.br Kinetically, [¹¹C]carfentanil demonstrates significant dissociation from opioid receptors during a 90-minute scan, whereas [¹¹C]diprenorphine shows very little dissociation. nih.govcapes.gov.br

Furthermore, the binding of [¹¹C]carfentanil has been used to measure the receptor occupancy of other opioid ligands like buprenorphine and nalmefene (B1676920) in human subjects. researchgate.net

| Ligand | Receptor Selectivity | Key Comparative Finding |

| [¹¹C]Carfentanil | μ-selective agonist | Higher binding in thalamus, indicating μ-receptor specificity. nih.gov |

| [¹¹C]Diprenorphine | Non-selective antagonist | Greater binding in striatum and cortex, suggesting binding to non-μ sites. nih.govnih.govcapes.gov.br |

| Naloxonazine | μ1-specific inhibitor | Used to demonstrate [¹¹C]carfentanil's preferential binding to μ1 receptors. nih.govresearchgate.net |

| Cyprodime (B53547) | μ-receptor inhibitor | Used as a general μ-receptor blocker in displacement studies. nih.govresearchgate.net |

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies using [¹¹C]carfentanil in preclinical models have provided valuable insights into the in vivo behavior of this tracer and its interaction with the μ-opioid receptor system. These studies often involve displacement or blocking experiments to confirm the specificity of the tracer's binding and to quantify receptor availability. europa.euoup.com

In vivo displacement and blocking studies are fundamental to validating the specific binding of [¹¹C]carfentanil to μ-opioid receptors. In these experiments, the administration of a competing ligand is used to reduce the binding of the radiotracer.

For instance, pretreatment with the non-selective opioid antagonist naloxone (B1662785) has been shown to strongly suppress the cerebral uptake of [¹¹C]carfentanil in both mice and humans, confirming that the tracer binds to μ-opioid receptors in the living brain. rug.nl Similarly, the μ-receptor inhibitor cyprodime and the μ1-specific inhibitor naloxonazine have been used in rat models to investigate the subtype selectivity of [¹¹C]carfentanil binding. nih.govresearchgate.net Co-incubation with cyprodime abolishes nearly all [¹¹C]carfentanil binding, while naloxonazine inhibits the majority, but not all, of the binding, leaving the binding to μ2 receptors. researchgate.net

Displacement studies have also been conducted where an antagonist is administered after the tracer has reached its peak binding. For example, both naloxone and the selective MOR antagonist GSK1521498 have been shown to displace [¹¹C]carfentanil from MORs in the brain and cervical spinal cord of rhesus macaques, with no significant differences in their displacement kinetics. upenn.edu Such studies are crucial for understanding the pharmacodynamics of potential therapeutic agents.

The binding potential (BPND) is a key parameter derived from PET studies that reflects the density of available receptors. It is calculated as the ratio of specific to non-displaceable binding. biorxiv.org For [¹¹C]carfentanil, BPND is often estimated using a simplified reference tissue model, with a region devoid of specific binding, such as the occipital cortex, serving as the reference. oup.comoup.com

Quantitative analysis has shown that [¹¹C]carfentanil BPND is sensitive to changes in endogenous opioid levels. For example, amphetamine-induced dopamine (B1211576) release has been shown to lead to significant reductions in [¹¹C]carfentanil BPND in various brain regions, including the putamen, thalamus, and nucleus accumbens, which is interpreted as evidence of endogenous opioid release. oup.comoup.com This sensitivity makes [¹¹C]carfentanil a valuable tool for studying the dynamics of the endogenous opioid system in response to pharmacological challenges.

The table below presents a summary of findings from a study investigating the effects of an amphetamine challenge on [¹¹C]carfentanil BPND in healthy volunteers.

| Brain Region | Outcome of Amphetamine Challenge | Reference |

| Putamen | Significant reduction in BPND | oup.comoup.com |

| Thalamus | Significant reduction in BPND | oup.comoup.com |

| Frontal Lobe | Significant reduction in BPND | oup.comoup.com |

| Nucleus Accumbens | Significant reduction in BPND | oup.comoup.com |

| Anterior Cingulate | Significant reduction in BPND | oup.comoup.com |

| Cerebellum | Significant reduction in BPND | oup.comoup.com |

| Insula Cortices | Significant reduction in BPND | oup.comoup.com |

Agonist Properties and Their Implications for Tracer Kinetics

[¹¹C]carfentanil is a potent agonist at the μ-opioid receptor. nih.govoup.com This agonist nature has significant implications for its use as a PET tracer and the interpretation of the resulting data. Unlike antagonist tracers that bind to both high- and low-affinity states of the receptor, agonist tracers like [¹¹C]carfentanil preferentially bind to the high-affinity state, which is coupled to G-proteins. oup.com

This preferential binding means that changes in the proportion of high-affinity receptors can influence the measured binding potential. For example, the release of endogenous opioids, which are also agonists, would be expected to occupy high-affinity receptors, leading to a lower concentration of available high-affinity sites for [¹¹C]carfentanil to bind to. oup.com This makes [¹¹C]carfentanil particularly sensitive to fluctuations in endogenous opioid levels.

The agonist properties of [¹¹C]carfentanil also mean that it can potentially induce pharmacodynamic effects, such as receptor internalization, where the receptor is drawn into the cell following activation. acs.org Receptor internalization would reduce the number of available binding sites on the cell surface, thereby decreasing the binding of [¹¹C]carfentanil. acs.org However, it is important to note that not all agonists induce internalization. acs.org

The kinetics of [¹¹C]carfentanil are characterized by reaching a near-equilibrium state at approximately 40 minutes post-injection, with significant dissociation from the receptors observed within a 90-minute scan session. nih.govcapes.gov.br This reversible binding is a key characteristic that allows for the study of receptor displacement by endogenous or exogenous ligands. researchgate.net

In Vitro Binding Assays and Characterization

[S]cientific investigations into the binding characteristics of carfentanil, particularly its carbon-11 (B1219553) ([¹¹C]) labeled form, have provided detailed insights into its interaction with opioid receptors. In vitro binding assays are fundamental in characterizing the affinity and selectivity of this potent synthetic opioid.

Studies utilizing human thalamic membranes have demonstrated the high affinity of carfentanil for the µ-opioid receptor (MOR). Using tritiated carfentanil ([³H]CFN), researchers determined a dissociation constant (Kd) of 0.08 ± 0.01 nM and a maximum binding capacity (Bmax) of 84 ± 3 fmol/mg of tissue. nih.gov Further research has elucidated the selectivity of carfentanil across the different opioid receptor subtypes. In competitive binding assays, carfentanil exhibited inhibitory constant (Ki) values of 0.024 nM for the µ-opioid receptor, 3.28 nM for the δ-opioid receptor, and 43.1 nM for the κ-opioid receptor, underscoring its potent and selective agonist activity at the µ-opioid receptor. nih.gov

Subsequent in vitro autoradiography studies on rat brain sections have further refined the understanding of [¹¹C]carfentanil's binding, particularly in relation to µ-opioid receptor subtypes. These experiments have shown that [¹¹C]carfentanil has a higher affinity and binding potential for the µ₁-subtype compared to the µ₂-subtype. researchgate.netnih.gov This preferential binding is a significant characteristic of the compound's pharmacological profile. nih.govnih.gov In these studies, co-incubation with the general µ-opioid receptor antagonist cyprodime was shown to abolish nearly all [¹¹C]carfentanil binding, confirming the tracer's specificity for µ-receptors. researchgate.net When co-incubated with the µ₁-receptor-specific antagonist naloxonazine, the majority of [¹¹C]carfentanil binding was inhibited, leaving only the binding to the µ₂-receptors. researchgate.net

The high binding affinity of [¹¹C]carfentanil, with a reported Ki of 0.07 nM in a [³H]DAMGO displacement assay using human µ-opioid receptors, results in a high binding potential. acs.orgguidetopharmacology.org This high potential has been shown to reflect the expression of cell surface receptors. acs.org

Table 1: In Vitro Binding Affinity of Carfentanil

| Compound | Receptor Subtype | Assay Method | Tissue Source | Binding Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| [³H]Carfentanil | µ-opioid | Saturation Binding | Human Thalamic Membranes | Kd | 0.08 ± 0.01 nM | nih.gov |

| [³H]Carfentanil | µ-opioid | Saturation Binding | Human Thalamic Membranes | Bmax | 84 ± 3 fmol/mg tissue | nih.gov |

| Carfentanil | µ-opioid | Competitive Binding | Not Specified | Ki | 0.024 nM | nih.gov |

| Carfentanil | δ-opioid | Competitive Binding | Not Specified | Ki | 3.28 nM | nih.gov |

| Carfentanil | κ-opioid | Competitive Binding | Not Specified | Ki | 43.1 nM | nih.gov |

| [¹¹C]Carfentanil | µ-opioid | [³H]DAMGO Displacement | Human µ-opioid Receptor | Ki | 0.07 nM | guidetopharmacology.org |

Preclinical Applications of Carfentanil, C 11 in Positron Emission Tomography Pet Research

Mapping µ-Opioid Receptor Distribution in Animal Models

[11C]Carfentanil PET imaging allows for the precise, non-invasive mapping of MORs throughout the body. This capability is essential for establishing baseline distributions in various animal models, which underpins the interpretation of subsequent pharmacological or behavioral studies.

In rodent models, [11C]Carfentanil PET studies have delineated the distribution of MORs in the brain, confirming high densities in regions associated with pain, reward, and emotion. nih.gov Early studies in mice showed high accumulation of the radiotracer in the brain, with the greatest uptake observed in the thalamus, followed by the striatum, cortex, and cerebellum. nih.gov Co-injection with the opioid antagonist naloxone (B1662785) significantly inhibited this accumulation, confirming the specificity of the signal to opioid receptors. nih.gov

In rats, regional binding potentials (BP), a measure of receptor density, were determined using the cerebellum as a reference region. The highest BP values were found in the hypothalamus, striatum, and thalamus. nih.gov More recent in vitro autoradiography studies on rat brain sections have further refined these findings, demonstrating that [11C]Carfentanil has a higher affinity and binding potential for the µ1 receptor subtype compared to the µ2 subtype in both the thalamus and cortex. researchgate.net

Interactive Table: [11C]Carfentanil Binding in Rodent Brain This table summarizes the regional binding potential (BP) of [11C]Carfentanil in the rat brain and the distribution in the mouse brain.

| Species | Region | Finding | Source |

|---|---|---|---|

| Rat | Hypothalamus | BP = 4.81 ± 0.59 | nih.gov |

| Rat | Striatum | BP = 3.30 ± 0.78 | nih.gov |

| Rat | Thalamus | BP = 3.06 ± 0.20 | nih.gov |

| Rat | Cortex | BP = 2.21 ± 0.31 | nih.gov |

| Mouse | Thalamus | Highest accumulation | nih.gov |

| Mouse | Striatum | High accumulation | nih.gov |

Studies in non-human primates, particularly rhesus macaques, have leveraged total-body PET scanners to provide a comprehensive map of MOR distribution in both the central nervous system (CNS) and peripheral organs. nih.govsnmjournals.orgupenn.edu These studies reveal high radiotracer uptake in brain regions known to express MORs, such as the thalamus, caudate, putamen, nucleus accumbens, amygdala, and midbrain. snmjournals.orgupenn.edu Lower, yet significant, uptake is observed in the cerebral cortices, medulla, and spinal cord. snmjournals.orgupenn.edu

Whole-body imaging has also quantified MOR distribution in non-CNS regions. Specific uptake of [11C]Carfentanil has been observed in the spinal cord, spleen, and heart wall. nih.govsnmjournals.org Pretreatment with an antagonist like naloxone effectively blocks this binding in both CNS and peripheral tissues, demonstrating the specificity of the signal. snmjournals.org These primate models provide critical data on the widespread nature of the µ-opioid system. nih.gov

Interactive Table: [11C]Carfentanil Distribution in Non-Human Primates (Rhesus Macaques) This table presents the distribution volume ratio (DVR) in various brain regions and standardized uptake values (SUV) in non-CNS regions from baseline PET scans.

| Region Type | Region | Value (DVR or SUV) | Finding | Source |

|---|---|---|---|---|

| Brain | Thalamus | DVR = 2.2 - 3.1 | High Uptake | snmjournals.org |

| Brain | Caudate | DVR = 2.2 - 3.1 | High Uptake | snmjournals.org |

| Brain | Midbrain | DVR = 2.2 - 3.1 | High Uptake | snmjournals.org |

| Brain | Putamen | DVR = 1.4 - 2.0 | Moderate Uptake | snmjournals.org |

| Brain | Medulla | DVR = 1.4 - 2.0 | Moderate Uptake | snmjournals.org |

| Non-CNS | Spinal Cord | SUV = 1.1 - 2.5 | Specific Uptake | snmjournals.org |

| Non-CNS | Spleen | SUV = 1.1 - 2.5 | Specific Uptake | snmjournals.org |

| Non-CNS | Heart Wall | SUV = 1.1 - 2.5 | Specific Uptake | snmjournals.org |

Investigation of Endogenous Opioid Release in Preclinical Models

A key application of [11C]Carfentanil PET is its use in detecting the release of endogenous opioids. mdpi.com Because [11C]Carfentanil and endogenous opioid peptides (like endorphins and enkephalins) compete for the same binding sites on MORs, a release of these endogenous compounds can lead to a measurable reduction in the radiotracer's binding. mdpi.comoup.com This displacement provides an in vivo index of endogenous opioid system activity in response to various stimuli. frontiersin.org

Pharmacological challenges are used to stimulate the release of endogenous opioids, which can then be detected as a decrease in [11C]Carfentanil binding potential. nih.gov A well-established paradigm in human studies involves the administration of d-amphetamine. oup.comnih.govoup.com Oral amphetamine has been shown to induce significant reductions in [11C]Carfentanil binding in regions such as the putamen, thalamus, frontal cortex, and nucleus accumbens, which is interpreted as evidence of endogenous opioid release. oup.comresearchgate.net While extensively used in humans, researchers have noted the need for preclinical models using PET and microdialysis to further explore the underlying mechanisms of this amphetamine-induced opioid release. oup.comoup.com Such preclinical paradigms would allow for more invasive and controlled investigations into the interactions between the dopamine (B1211576) and opioid systems. psychiatryonline.org

Detecting the displacement of [11C]Carfentanil by endogenous opioids requires careful methodological design. A primary consideration is that agonist radiotracers like [11C]Carfentanil are thought to bind preferentially to the high-affinity state of the receptor. nih.gov The release of endogenous opioids reduces the availability of these high-affinity receptors, leading to a decrease in tracer binding. nih.gov

Several factors are critical for a successful displacement study:

Competitive Binding: The fundamental principle is the competition between the radioligand and the endogenous neurotransmitter for the same receptor site. oup.com A significant release of endogenous opioids is necessary to displace enough radiotracer to be detected by PET.

Timing: There is a temporal delay between the pharmacological challenge and the peak release of endogenous opioids. The PET scan must be timed appropriately to capture this peak release, as time may be needed for the endogenous opioids to accumulate to detectable levels. oup.comoup.com For instance, in human amphetamine challenge studies, the post-amphetamine PET scan is often performed 3 hours after drug administration. oup.comnih.gov

Reference Region: Accurate quantification relies on a stable reference region—an area of the brain with a negligible density of MORs, such as the cerebellum or occipital cortex—which is used to estimate the non-specific binding of the tracer. researchgate.netsnmjournals.org

Receptor Occupancy Studies in Drug Development

[11C]Carfentanil PET is an invaluable tool in drug development for determining the in vivo receptor occupancy (RO) of novel therapeutic agents targeting the MOR. nih.govnih.gov By performing a baseline [11C]Carfentanil scan and then another scan after administration of a test compound (e.g., an antagonist), researchers can quantify the percentage of receptors blocked by the new drug. upenn.edu

This approach has been used in preclinical studies with non-human primates to evaluate MOR antagonists like naloxone and GSK1521498. nih.govupenn.edunih.gov These studies establish a direct relationship between the dose of the antagonist, its plasma concentration, and the resulting occupancy of MORs in the brain and other organs. nih.govmdpi.com For example, in rhesus macaques, naloxone has been shown to produce 75-90% RO in MOR-rich brain regions, while GSK1521498 achieved 72-84% RO. upenn.edu Such studies are crucial for selecting appropriate doses for clinical trials and for understanding the pharmacokinetic/pharmacodynamic relationship of new drugs. nih.govclinicaltrials.gov

Interactive Table: Mu-Opioid Receptor Occupancy (RO) by Antagonists in Non-Human Primates This table shows the percentage of mu-opioid receptors occupied by different antagonists as measured by the displacement of [11C]Carfentanil.

| Antagonist | Dose | Brain Region RO (%) | Species | Source |

|---|---|---|---|---|

| Naloxone | 0.14 mg/kg | 75-90% | Rhesus Macaque | upenn.edunih.gov |

| Naloxone | 0.14 mg/kg | ~70% | Rhesus Macaque | mdpi.com |

| Naloxone | 0.28 mg/kg | ~75% | Rhesus Macaque | mdpi.com |

| GSK1521498 | Not specified | 72-84% | Rhesus Macaque | upenn.edunih.gov |

Evaluation of Novel Opioid Receptor Modulators

The radiolabeled µ-opioid receptor (MOR) agonist, [¹¹C]carfentanil, serves as a critical tool in preclinical positron emission tomography (PET) to investigate the in-vivo effects of novel and existing opioid receptor modulators. These studies allow researchers to quantify receptor occupancy and understand the pharmacodynamics of various compounds by observing their interaction with the MOR system.

One key application is determining the receptor occupancy of therapeutic agents. For instance, in studies with buprenorphine, a partial MOR agonist, [¹¹C]carfentanil PET imaging was used to ascertain the degree of MOR binding required for clinical effects. Research in heroin-dependent patients revealed that a buprenorphine occupancy of 50-60% at the MOR was necessary to suppress withdrawal symptoms. frontiersin.org Another study demonstrated that a 2 mg oral dose of buprenorphine resulted in approximately 50% occupancy of [¹¹C]carfentanil binding sites throughout the brain, which increased to 85% with a 16 mg dose. nih.gov

Similarly, [¹¹C]carfentanil PET has been employed to evaluate MOR antagonists like naloxone and naltrexone (B1662487). Pre-treatment with naloxone has been shown to reduce MOR availability by 40-50% in brain regions with high MOR expression, such as the caudate, putamen, and thalamus. medrxiv.orgresearchgate.net Studies using both PET and dual-detector systems have found that a 50 mg oral dose of naltrexone can achieve nearly complete blockade of MORs, comparable to the effect of an intravenous 1 mg/kg dose of naloxone. biorxiv.org

The tracer has also been instrumental in assessing the effects of non-opioid substances on the endogenous opioid system. For example, one study used [¹¹C]carfentanil to measure changes in MOR availability following dexamethasone (B1670325) administration in abstinent patients with alcohol dependence, finding a blunted opioid release compared to healthy individuals. psychiatryonline.org In studies involving smokers, [¹¹C]carfentanil PET was used to examine MOR binding after exposure to nicotine (B1678760) and denicotinized cigarettes, providing insights into the role of the opioid system in nicotine's rewarding effects. pnas.org

More recent preclinical research in non-human primates has utilized [¹¹C]carfentanil PET to evaluate novel MOR antagonists like GSK1521498. These studies perform displacement experiments where the novel compound is administered after the [¹¹C]carfentanil, allowing for the calculation of receptor occupancy and assessment of the compound's potential as a therapeutic, for instance, as an alternative to naloxone for reversing opioid overdose. upenn.edu

Table 1: Receptor Occupancy of Various Modulators Measured by [¹¹C]Carfentanil PET

| Modulator | Subject Population | Key Finding | Citation |

| Buprenorphine | Heroin-dependent patients | 50-60% MOR occupancy required for withdrawal suppression. | frontiersin.org |

| Buprenorphine | Heroin addicts | 2 mg oral dose led to ~50% MOR occupancy; 16 mg dose led to 85% occupancy. | nih.gov |

| Naloxone | Healthy subjects | Pre-treatment reduced MOR availability by 40-50% in MOR-rich brain regions. | medrxiv.orgresearchgate.net |

| Naltrexone | Healthy subjects | 50 mg oral dose resulted in almost complete MOR blockade. | biorxiv.org |

| GSK1521498 | Non-human primates | Displacement studies showed high MOR receptor occupancy, suggesting potential as a naloxone alternative. | upenn.edu |

Comparison with Other Opioid Receptor Tracers in Preclinical Settings

The selection of a radiotracer is paramount in PET studies, as its specific binding characteristics determine the information that can be gleaned. [¹¹C]carfentanil, a potent and selective MOR agonist, is often compared with other opioid receptor tracers to highlight its specific utility. frontiersin.orgnih.gov

A primary comparison is made with [¹¹C]diprenorphine ([¹¹C]DPN), a non-selective opioid receptor antagonist. nih.govnih.gov Paired PET studies in human volunteers have revealed significant differences in the kinetics and regional distribution of these two tracers. The total radioactivity uptake is greater for [¹¹C]DPN across all brain regions. nih.gov Kinetically, [¹¹C]carfentanil binding approaches a state of near-equilibrium around 40 minutes post-injection, with significant dissociation from the receptors observed within a 90-minute scan. nih.gov In contrast, [¹¹C]DPN binding increases linearly for up to 60 minutes with very little dissociation observed during the scan, indicating a slower off-rate. nih.gov

The regional distribution also differs, reflecting their receptor selectivity. While both tracers show high binding, [¹¹C]DPN demonstrates greater relative binding in the striatum and cortex compared to the thalamus (a region with a high density of MORs). nih.gov This is consistent with [¹¹C]DPN binding to additional non-mu opioid receptor subtypes (delta and kappa), whereas [¹¹C]carfentanil binding is more selective for MORs. nih.gov This difference was highlighted in studies of temporal lobe epilepsy, where an asymmetry in receptor binding was seen with [¹¹C]carfentanil but not with [¹¹C]DPN, suggesting a differential regulation of specific opioid receptor subtypes in the condition. nih.govoup.com

Other tracers for different opioid receptor subtypes are also used in preclinical research, providing complementary information. For the kappa-opioid receptor (KOR), [¹¹C]GR103545 is a validated tracer. nih.govrug.nlmdpi.com Preclinical evaluation in baboons showed its regional distribution is consistent with KOR density and that its binding is displaceable by naloxone. rug.nl For imaging delta-opioid receptors (DOR), tracers based on naltrindole (B39905) have been developed. mdpi.com The existence of these selective tracers for KOR and DOR underscores the specific role of [¹¹C]carfentanil in selectively probing the MOR system. nih.gov

Table 2: Comparison of Opioid Receptor PET Tracers

| Tracer | Receptor Selectivity | Agonist/Antagonist | Key Kinetic/Binding Characteristic | Citation |

| [¹¹C]Carfentanil | µ-Opioid Receptor (MOR) selective | Agonist | Reaches near-equilibrium at ~40 min; shows significant dissociation. nih.gov | nih.gov |

| [¹¹C]Diprenorphine | Non-selective (µ, δ, κ) | Antagonist | Binding increases linearly to ~60 min; little dissociation observed. nih.gov | nih.gov |

| [¹¹C]GR103545 | κ-Opioid Receptor (KOR) selective | Agonist | Distribution consistent with KOR density; displaceable by naloxone. rug.nl | nih.govrug.nl |

| Naltrindole-based tracers | δ-Opioid Receptor (DOR) selective | Antagonist | Used in PET studies of δORs. | mdpi.com |

Studies on Receptor Regulation and Plasticity in Animal Models

Preclinical PET studies using [¹¹C]carfentanil in animal models are crucial for understanding the dynamic nature of the MOR system, including its regulation and plasticity in response to various physiological and pathological states.

Animal models of epilepsy have provided insights into seizure-related changes in MOR availability. While direct animal model data on this specific tracer is complemented by human studies, the principles of receptor plasticity are transferable. Studies using the non-selective tracer [¹¹C]DPN in patients with temporal lobe epilepsy showed that opioid receptor availability increases in the hours following a spontaneous seizure, suggesting a postictal upregulation of surface receptors. oup.com This is hypothesized to follow an initial increase in synaptic opioid levels during the seizure itself, which would lead to a temporary reduction in the binding of an agonist tracer like [¹¹C]carfentanil. oup.com

Environmental factors, such as photoperiod, have been shown to modulate MOR availability in peripheral tissues in animal models. A study in adult rats using [¹¹C]carfentanil PET demonstrated that a long photoperiod, simulating summer, led to a downregulation of MOR availability in brown adipose tissue (BAT). biorxiv.org This effect was specific to BAT, as MOR availability in muscle was unaffected, suggesting that the sympathetic innervation of BAT may influence its thermogenic function via the peripheral MOR system. biorxiv.org This highlights the feasibility of using [¹¹C]carfentanil to study peripheral MOR regulation. biorxiv.org

Furthermore, preclinical studies in rats have been essential for refining the methodology of [¹¹C]carfentanil PET imaging itself, which has implications for studying receptor plasticity. Research has shown that in rats, the nondisplaceable binding potential (BP_ND) is positively correlated with the injected mass of carfentanil. nih.gov This indicates that higher mass doses can lead to an apparent increase in MOR availability, necessitating careful control of the injected mass in preclinical studies to ensure that observed changes in binding truly reflect receptor regulation rather than methodological artifacts. nih.gov These animal studies are vital for establishing reliable protocols to investigate subtle changes in receptor density and affinity. nih.gov

Evaluation of Carfentanil Derivatives as Research Ligands

The evaluation of carfentanil derivatives is an active area of research aimed at understanding the structure-activity relationships (SAR) of fentanyl-related compounds at the MOR. mdpi.comnih.gov These studies use techniques like competitive radioligand displacement assays, often in preclinical settings with animal tissue homogenates, to determine the binding affinities of new chemical entities relative to established ligands. mdpi.complos.org

Carfentanil itself is a derivative of fentanyl, containing a 4-carbomethoxy group on the piperidine (B6355638) ring, which confers exceptionally high affinity for the MOR. mdpi.com In a uniform assessment of 21 fentanyl derivatives, carfentanil displayed the highest binding affinity, with an IC₅₀ value of 0.19 nM. mdpi.com

Other derivatives show a range of affinities that inform SAR. Lofentanil, which adds a 3-methyl group to carfentanil's piperidine core, has a similarly high affinity (IC₅₀ = 0.208 nM). mdpi.com Remifentanil, another derivative where the N-phenethyl group is replaced with a different chain, also maintains a subnanomolar IC₅₀ of 0.60 nM. mdpi.com In contrast, derivatives of sufentanil, which has a 4-methoxymethyl group instead of carfentanil's 4-carbomethoxy group, also show high affinity (IC₅₀ = 0.40 nM). mdpi.com However, further modifications, such as those seen in alfentanil, can lead to a significant decrease in affinity (IC₅₀ = 38.9 nM). mdpi.com

These preclinical evaluations are critical for several reasons. They help to build computational models, such as molecular docking simulations, that can predict the binding affinity of uncharacterized designer opioids. plos.org A strong correlation between experimentally determined binding affinities and computationally derived docking scores suggests that these models can be used to rapidly assess the potential risk of newly emerging synthetic opioids. plos.org Furthermore, understanding how structural modifications alter binding affinity and potency helps in the rational design of new research ligands and potential therapeutic agents with specific desired properties at the MOR. nih.govresearchgate.net

Table 3: Binding Affinities of Selected Fentanyl Derivatives at the µ-Opioid Receptor

| Compound | Key Structural Feature (relative to Fentanyl) | IC₅₀ (nM) | Citation |

| Carfentanil (F15) | 4-carbomethoxy group on piperidine ring | 0.19 | mdpi.com |

| Lofentanil (F16) | Carfentanil with additional 3-methyl group | 0.208 | mdpi.com |

| Sufentanil (F21) | 4-methoxymethyl group on piperidine ring | 0.40 | mdpi.com |

| Remifentanil (F17) | Carfentanil derivative with altered N-alkyl chain | 0.60 | mdpi.com |

| Alfentanil (F19) | Sufentanil derivative with altered N-alkyl chain | 38.9 | mdpi.com |

Analytical and Quantification Methodologies for Carfentanil, C 11 Pet Data

Kinetic Modeling Approaches for Quantification of Binding

Kinetic modeling is the mathematical framework used to describe the distribution and binding of a radiotracer in tissue over time. For [11C]carfentanil, several models have been developed and validated to estimate parameters that reflect MOR density, such as the binding potential (BPND) and the distribution volume ratio (DVR).

The Simplified Reference Tissue Model (SRTM) is a widely used method for the quantification of neuroreceptor binding without the need for arterial blood sampling. nih.gov This model assumes that the radiotracer kinetics in a target region can be described by a two-tissue compartment model, and it uses a reference region, devoid of specific binding, to estimate the non-displaceable uptake.

The SRTM provides estimates of the binding potential relative to the non-displaceable tissue compartment (BPND). nih.gov Studies have shown that SRTM can provide stable and reproducible estimates of [11C]carfentanil binding. nih.gov The performance of SRTM in [11C]carfentanil bolus studies has been investigated, and it has been used successfully in MOR occupancy studies. turkupetcentre.net Simulations have suggested that the effect of blood flow changes on BPND derived from SRTM analysis is minimal. turkupetcentre.net One of the advantages of SRTM is that it avoids the non-linearity issues that can be associated with other methods like the Logan plot. turkupetcentre.net

The Logan graphical analysis is another reference tissue-based method that is frequently employed for the quantification of [11C]carfentanil PET data. turkupetcentre.netnih.gov This method provides an estimate of the distribution volume ratio (DVR), which is the ratio of the total distribution volume in a target region to that in a reference region. nih.gov The Logan plot analysis with an occipital cortex input has been validated as a suitable analysis method for [11C]carfentanil. turkupetcentre.net

However, a challenge with the Logan plot is the potential for bias in DVR estimates due to noise in the PET time-activity curves (TACs). nih.gov Various methods have been proposed to reduce this bias, including the use of principal component analysis (PCA) to reduce noise in the TACs, which has been shown to remove a significant portion of the bias and improve precision. nih.gov The choice of the starting time for the linear fit in the Logan plot can also be problematic, with later start times potentially reducing bias but increasing noise. turkupetcentre.net

The following table summarizes a study comparing Logan DVR values at baseline and after naloxone (B1662785) intervention in various brain regions, demonstrating the model's ability to detect changes in MOR availability. medrxiv.org

| Brain Region | Baseline DVR (Mean ± SD) | Naloxone DVR (Mean ± SD) |

| Caudate | 2.5 ± 0.4 | 1.3 ± 0.2 |

| Putamen | 2.8 ± 0.5 | 1.4 ± 0.2 |

| Thalamus | 3.1 ± 0.6 | 1.6 ± 0.3 |

| Amygdala | 2.2 ± 0.4 | 1.2 ± 0.2 |

| Ventral Tegmentum | 1.8 ± 0.3 | 1.0 ± 0.1 |

This table is interactive. You can sort the columns by clicking on the headers.

Multicompartmental analysis, which often requires arterial blood sampling to measure the arterial input function (AIF), represents a more rigorous approach to quantifying receptor binding. nih.gov A four-compartment model has been used to obtain quantitative estimates of the rate constants for [11C]carfentanil association (k3) and dissociation (k4) from mu-opioid receptors. nih.gov The ratio k3/k4 is equivalent to the product of the receptor density (Bmax) and the inverse of the equilibrium dissociation constant (KD), providing a measure of receptor availability. nih.gov

In human studies, a four-compartmental model was found to best fit the regional data for [11C]carfentanil. turkupetcentre.net This type of analysis has demonstrated significant reductions in the k3/k4 ratio in MOR-rich regions like the thalamus and frontal cortex after the administration of naloxone, a MOR antagonist. nih.gov While powerful, the invasive nature of arterial cannulation limits the widespread application of this method in clinical research. medrxiv.orgmedrxiv.org

The two-tissue compartment model is a common framework for analyzing PET data, consisting of compartments for the tracer in blood, and free and bound tracer in tissue, governed by four rate constants (K1, k2, k3, k4). researchgate.netturkupetcentre.net

The selection of an appropriate reference region is critical for the accuracy of reference tissue-based quantification methods. An ideal reference region should be devoid of specific binding to the radiotracer, and its non-specific uptake characteristics should be similar to those of the target regions.

For [11C]carfentanil PET studies in humans, the occipital cortex has been widely used as a reference region due to its negligible density of mu-opioid receptors. turkupetcentre.netmedrxiv.orgnih.gov More specifically, the visual cortex within the occipital lobe has been identified as a suitable reference region, showing less variance in some studies compared to the whole occipital cortex. medrxiv.org In non-human primate studies, the cerebellar cortex has been suggested as a better reference region than the visual cortex. upenn.edu In rodent studies, the cerebellum is also the preferred reference region. turkupetcentre.netnih.gov

Validation of the reference region is crucial. This is often achieved by demonstrating that the administration of a blocking agent, such as naloxone, does not significantly alter the radiotracer uptake in the reference region, while causing a marked reduction in regions with high receptor density. nih.gov Recent studies utilizing long axial field-of-view (LAFOV) PET have also explored the use of extra-CNS reference regions, such as the descending aorta and muscle, for quantifying radiotracers when a suitable brain reference region is not available. medrxiv.orgnih.gov

Image Acquisition and Reconstruction Techniques

The quality and quantitative accuracy of [11C]carfentanil PET data are also heavily dependent on the image acquisition protocols and the reconstruction algorithms used.

Dynamic PET imaging is performed following the intravenous injection of [11C]carfentanil, typically for a duration of 90 minutes. medrxiv.orgupenn.edu The acquired data is usually reconstructed into a series of time frames. nih.gov Iterative reconstruction techniques, such as ordered subsets expectation maximization (OSEM), are now more commonly used than older analytic methods because they can more accurately model the physics of the PET acquisition process, leading to improved image quality. nih.govresearchgate.net A time-of-flight list-mode OSEM reconstruction algorithm is often employed. medrxiv.org

The following table provides an example of a dynamic PET image acquisition protocol for a [11C]carfentanil study in non-human primates. upenn.edu

| Frame Number | Duration (seconds) | Number of Frames |

| 1-12 | 10 | 12 |

| 13-14 | 30 | 2 |

| 15-18 | 60 | 4 |

| 19-20 | 120 | 2 |

| 21-23 | 180 | 3 |

| 24-25 | 300 | 2 |

| 26-27 | 600 | 2 |

| 28-29 | 1200 | 2 |

This table is interactive. You can sort the columns by clicking on the headers.

The advent of Long Axial Field-of-View (LAFOV) PET scanners has significantly advanced preclinical and clinical neuroreceptor imaging. medrxiv.orgnih.gov These instruments offer several advantages, including superior sensitivity and the ability to perform whole-body dynamic imaging. medrxiv.org

In the context of [11C]carfentanil studies, LAFOV PET allows for the simultaneous imaging of the brain and peripheral organs, which is crucial for understanding the whole-body distribution of mu-opioid receptors. medrxiv.org This capability is particularly important for studying the effects of drugs on both central and peripheral MORs. upenn.edunih.gov The high temporal resolution of LAFOV instruments also offers the potential to derive an image-based arterial input function, which could reduce the need for invasive arterial blood sampling in kinetic analysis. medrxiv.orgmedrxiv.org LAFOV PET has been instrumental in demonstrating robust and reproducible measurements of MOR availability and blockade in both the central nervous system and peripheral tissues. medrxiv.orgnih.gov

Attenuation and Scatter Correction

Accurate quantification of the distribution of [11C]Carfentanil in PET imaging is critically dependent on the correction for the physical effects of photon attenuation and scatter. Attenuation is the loss of photons due to their absorption or deflection within the body's tissues before they can reach the PET detectors. Scatter refers to photons that have been deflected from their original path, leading to inaccuracies in event localization.

To address these challenges, a standard and widely adopted technique involves the use of a low-dose Computed Tomography (CT) scan performed immediately before the dynamic PET acquisition medrxiv.orgupenn.edu. The CT data is used to generate a patient-specific attenuation map, which provides information on the electron density of different tissues. This map is then applied during the image reconstruction process to correct for the attenuation of the 511 keV photons emitted from the decay of Carbon-11 (B1219553). PET images are commonly reconstructed using iterative algorithms such as the time-of-flight list-mode ordered subsets expectation maximization (OSEM) method, which incorporates this attenuation correction to produce quantitatively accurate images medrxiv.org.

Metabolism and Pharmacokinetics of Carfentanil in Research Models

In Vitro Metabolic Pathways

The metabolism of carfentanil has been investigated using various in vitro systems to understand its biotransformation processes. These studies are crucial as human metabolism data is largely unavailable due to the compound's extreme potency. nih.govnih.gov

Phase I and Phase II Metabolites

In vitro studies utilizing human liver microsomes and hepatocytes have identified a total of 12 metabolites of carfentanil. nih.govnih.govfrontiersin.org These consist of 11 Phase I metabolites and one Phase II conjugate. frontiersin.orgnih.gov The primary Phase I reactions involve oxidative N-dealkylation, ester hydrolysis, hydroxylation, and N-oxide formation. frontiersin.orgnih.gov The single observed Phase II metabolite is a glucuronide conjugate. nih.govnih.govfrontiersin.org It is noteworthy that despite the presence of a methyl ester in its structure, ester hydrolysis is not a major metabolic pathway for carfentanil. nih.govnih.govacs.org

N-Dealkylation and Monohydroxylation Pathways

The predominant metabolic pathways for carfentanil are N-dealkylation and monohydroxylation of the piperidine (B6355638) ring. nih.govnih.govcuny.edufrontiersin.org The N-dealkylation process results in the formation of norcarfentanil, which is a significant metabolite. frontiersin.orgd-nb.info Monohydroxylation can occur at various positions, including the piperidine ring and the phenylethyl moiety. frontiersin.orgcuny.eduresearchgate.net These reactions can also occur in combination, leading to metabolites that have undergone both N-dealkylation and hydroxylation. frontiersin.org

Enzyme Systems Involved (e.g., Liver Microsomes, Hepatocytes)

Human liver microsomes and hepatocytes are the primary enzyme systems used in research to study carfentanil metabolism. nih.govfrontiersin.org Hepatocytes are considered a more physiologically relevant model as they contain a full complement of Phase I and Phase II metabolic enzymes and co-factors at physiological levels. altex.orgsrce.hr In contrast, liver microsomes primarily contain Phase I enzymes like cytochrome P450 (CYP) isoforms and are useful for assessing specific oxidative pathways. altex.orgsrce.hr

Metabolite Identification Techniques

The identification of carfentanil metabolites is primarily accomplished using advanced analytical techniques. High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone for these analyses. frontiersin.orgd-nb.info

In a typical workflow, carfentanil is incubated with in vitro models like human hepatocytes. nih.gov Samples are then collected at various time points and analyzed. The high-resolution capabilities of instruments like the Sciex 5600+ TripleTOF (QTOF) mass spectrometer allow for the accurate mass measurement of the parent drug and its metabolites. nih.govnih.gov MS and MS/MS (tandem mass spectrometry) analyses are then used to elucidate the structures of the most abundant metabolites. nih.govnih.gov

For instance, a sensitive, semi-automated method for analyzing fentanyl analogues, including carfentanil and its metabolites in human urine, involves solid-phase extraction followed by LC-MS/MS. nih.gov This technique can achieve very low detection limits. nih.gov Additionally, proteomics and untargeted metabolomics pipelines leveraging mass spectrometry have been developed to identify unique protein and metabolite fingerprints following exposure to carfentanil. nih.gov

Pharmacokinetic Characteristics in Animal Models

The pharmacokinetic properties of carfentanil have been examined in various animal models to understand its absorption, distribution, metabolism, and excretion.

Tissue Distribution and Clearance Rates

Carfentanil's high lipophilicity results in rapid absorption and wide tissue distribution, including ready diffusion across the blood-brain barrier. europa.eu

Interactive Data Table: Pharmacokinetic Parameters of Carfentanil in Animal Models

| Animal Model | Key Findings | Clearance/Half-Life | Tissue Distribution Highlights | Citation |

| Mice | High brain uptake and rapid blood clearance. | High brain/blood ratio of 1.5-1.8 from 5 to 30 min post-injection. | Higher uptake in the thalamus and striatum compared to the cerebellum. | nih.gov |

| Rats | Dose-related hypothermia and catalepsy. | Cmax at 15 min; metabolite Cmax at 1-2 hours. Impaired clearance at higher doses. | Not specified. | researchgate.netmdpi.com |